N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-12(7-8-18-20)15(22)19-16-11(14(17)21)9-13(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWHYZQJHPLSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction
The 5-phenylthiophene-3-carboxamide moiety is synthesized via a Gewald reaction , a two-step process involving the condensation of a ketone, sulfur, and a cyanoacetate derivative. For this compound, phenylacetaldehyde serves as the ketone precursor, reacting with elemental sulfur and cyanoacetamide under basic conditions to form 2-aminothiophene-3-carboxamide. Subsequent N-acylation introduces the carbamoyl group.
Pyrazole Ring Synthesis
The 1-methyl-1H-pyrazole-5-carboxamide subunit is prepared through a Knorr-type cyclization . Dimethyl malonate reacts with methylhydrazine in the presence of a formamide derivative (e.g., DMF) to form the pyrazole core. Alkylation at the N1 position is achieved using methyl iodide or dimethyl sulfate, followed by hydrolysis and decarboxylation to yield the carboxamide.
Stepwise Synthesis and Reaction Optimization
Gewald Reaction Protocol
Reactants :
-
Phenylacetaldehyde (1.0 eq)
-
Cyanoacetamide (1.2 eq)
-
Sulfur (1.5 eq)
-
Morpholine (base, 2.0 eq)
Conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C, 6 hours
-
Yield: 78%
The reaction proceeds via enamine formation, followed by cyclization and aromatization. The crude product is purified via recrystallization from ethanol.
N-Acylation to Introduce Carbamoyl Group
Reactants :
-
2-Amino-5-phenylthiophene-3-carboxamide (1.0 eq)
-
Trimethylacetyl chloride (1.1 eq)
Conditions :
-
Solvent: Dichloromethane
-
Base: Triethylamine (2.0 eq)
-
Temperature: 0°C → room temperature, 2 hours
-
Yield: 85%
The acylated product is isolated by filtration after quenching with ice water.
Cyclization of Dimethyl Malonate and Methylhydrazine
Reactants :
-
Dimethyl malonate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
DMF (solvent and catalyst)
Conditions :
-
Temperature: 40–70°C, 4 hours
-
Yield: 89%
The intermediate methyl 1-methyl-1H-pyrazole-5-carboxylate is hydrolyzed using 6M HCl to yield the carboxylic acid, which is then converted to the carboxamide via reaction with ammonium chloride and EDCl.
Alkylation and Purification
Reactants :
-
Pyrazole-5-carboxamide (1.0 eq)
-
Dimethyl sulfate (1.05 eq)
Conditions :
-
Solvent: Acetonitrile
-
Base: Potassium carbonate (2.0 eq)
-
Temperature: 50°C, 3 hours
-
Yield: 92%
The product is purified via column chromatography (SiO2, ethyl acetate/hexane).
Amide Coupling and Final Assembly
The two subunits are joined via a carbodiimide-mediated coupling reaction :
Reactants :
-
5-Phenylthiophene-3-carboxamide (1.0 eq)
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.1 eq)
-
EDCl (1.2 eq), HOBt (1.2 eq)
Conditions :
-
Solvent: Dichloromethane
-
Base: Triethylamine (3.0 eq)
-
Temperature: Room temperature, 12 hours
-
Yield: 76%
The crude product is recrystallized from ethyl acetate/petroleum ether to afford the final compound as a white solid.
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
-
Regioselectivity in Pyrazole Formation : The use of DMF as a solvent and catalyst ensures preferential formation of the 1-methyl-1H-pyrazole regioisomer.
-
Side Reactions During Acylation : Low-temperature (0°C) acylation minimizes overreaction and dimerization.
-
Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the final product from unreacted starting materials.
Scalability and Industrial Considerations
The patented route described in demonstrates scalability, with reported yields exceeding 85% for pyrazole intermediates. Key factors for industrial adoption include:
Chemical Reactions Analysis
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Discovery and Development
The compound has been identified as a promising candidate in the search for new drugs targeting malaria. Specifically, it acts as an inhibitor of aspartate transcarbamoylase (ATC), an enzyme crucial for the survival of the Plasmodium falciparum parasite responsible for malaria.
Enzyme Inhibition Studies
The compound's ability to inhibit ATC has been explored through various experimental approaches, including fragment-based screening methods. These studies have shown that modifications to the compound's structure can significantly affect its binding affinity and inhibitory potency against PfATC.
Structure-Activity Relationship (SAR)
The structural variations among the compounds tested highlight the importance of specific functional groups in enhancing binding affinity to the target enzyme. For instance, the presence of methoxy or acetylenic groups on the acetyl moiety extending from the central phenylthiophene ring was found to influence the inhibitory activity significantly .
Potential Therapeutic Uses
Beyond its application in malaria treatment, the compound may have broader implications in treating other diseases where ATC plays a role. The inhibition of similar enzymes in different organisms could pave the way for developing novel therapeutics against various infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives with Varied Substituents
Compounds synthesized in Molecules (2015) (e.g., 3a–3p) share a pyrazole-carboxamide scaffold but differ in substituents on the aryl rings. Key comparisons include:
| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3a | Phenyl, H | 68 | 133–135 | Chloro, cyano |
| 3b | 4-Chlorophenyl, H | 68 | 171–172 | Chloro, cyano |
| 3c | p-Tolyl, H | 62 | 123–125 | Methyl, cyano |
| 3d | 4-Fluorophenyl, H | 71 | 181–183 | Fluoro, cyano |
| Target Compound | Phenyl, carbamoyl | N/A | N/A | Carbamoyl, methyl |
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in 3a–3b) increase melting points (171–183°C vs. 123–135°C for electron-donating methyl in 3c), likely due to enhanced intermolecular interactions .
Thiophene-Based GyrB Inhibitors
The lead compound N-(3-carbamoyl-5-phenylthiophen-2-yl)thiophene-2-carboxamide () shares the thiophene-carboxamide core with the target compound but replaces the pyrazole ring with a second thiophene. Key differences:
Heterocyclic Variants with Benzothiazole and Triazole Moieties
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ():
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide ():
- Incorporates a triazole and pyrimidine-thioether group.
- Demonstrates the versatility of carboxamide-linked heterocycles but lacks the carbamoyl-thiophene motif critical for GyrB inhibition .
Biological Activity
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Molecular Formula : C15H13N3OS
Molecular Weight : 299.35 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on aspartate transcarbamoylase (ATC), an enzyme crucial for pyrimidine biosynthesis, which is vital for rapidly dividing cells such as cancer cells. In vitro studies have demonstrated that this compound can significantly reduce the activity of PfATC, with IC50 values indicating effective inhibition at micromolar concentrations .
Case Studies
- Inhibition of Cancer Cell Growth :
- Antimicrobial Activity :
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Aspartate Transcarbamoylase | 1.59 | Cancer cell growth inhibition |
| Benzamide Derivatives | DHFR | Varies | Antitumor effects |
| Coumarin Derivatives | Various kinases | Varies | Differentiation induction in leukemia cells |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Structure Activity Relationship (SAR) :
- Synergistic Effects :
Q & A
Basic Question: What synthetic methodologies are optimized for synthesizing N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?
Answer:
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a thiol-containing intermediate (e.g., 5-phenylthiophen-2-amine derivatives) with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base like K₂CO₃ in DMF at room temperature. Purification is achieved via silica gel column chromatography, yielding the product in moderate to high purity (49–80%) . Key steps include:
- Base selection : K₂CO₃ ensures deprotonation of thiol groups without side reactions.
- Solvent choice : DMF enhances solubility of intermediates.
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) isolates the product .
Basic Question: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
Combined spectroscopic and chromatographic methods are essential:
- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry (e.g., singlet peaks for methyl groups at δ ~3.8 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ = 366.12) and detects impurities (<5%) .
- Melting point analysis : Sharp melting points (e.g., 152–153°C) indicate crystallinity and purity .
Basic Question: What in vitro assays are used for preliminary biological evaluation?
Answer:
- GyrB ATPase assay : Measures inhibition of Mycobacterium tuberculosis DNA gyrase B (IC₅₀ < 5 µM for active analogues) .
- Antiproliferative assays : Evaluates activity against prostate cancer cell lines (e.g., PC-3) via MTT assays, with IC₅₀ values reported for lead compounds .
Advanced Question: How can structure-activity relationship (SAR) studies guide analogue design?
Answer:
SAR relies on systematic structural modifications:
- Core modifications : Replacing the phenylthiophene moiety with biphenyl groups reduces steric hindrance, improving target binding .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring enhances metabolic stability .
- Library synthesis : 28 analogues in a study identified 5 with IC₅₀ < 5 µM, highlighting the importance of the carbamoyl group for potency .
Advanced Question: Which structural motifs are pharmacologically critical?
Answer:
- 1-Methyl-1H-pyrazole-5-carboxamide : Essential for antagonistic activity (e.g., CH223191’s AhR antagonism is lost if this group is removed) .
- 3-Carbamoyl-thiophene : Enhances binding to ATP pockets in kinases like GyrB .
- Stereochemistry : cis vs. trans configurations in cyclobutane fragments alter solubility and target affinity .
Advanced Question: How can crystallographic data inform binding interactions?
Answer:
X-ray diffraction (2.00 Å resolution) of homologous compounds bound to targets (e.g., phosphodiesterase 10) reveals:
- Hydrogen bonds : Between the carboxamide carbonyl and active-site residues (e.g., Tyr-693) .
- Hydrophobic pockets : The phenylthiophene group occupies a lipophilic cavity, stabilizing the complex .
Advanced Question: How to resolve contradictions in biological activity data?
Answer:
- Structural validation : Re-examine stereochemistry via NOESY NMR to rule out isomerization artifacts .
- Assay conditions : Optimize ATP concentrations in GyrB assays to avoid false negatives .
- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
